molecular formula C9H6BrNO3 B11861376 6-Bromo-3-nitro-2H-chromene CAS No. 92210-56-5

6-Bromo-3-nitro-2H-chromene

Cat. No.: B11861376
CAS No.: 92210-56-5
M. Wt: 256.05 g/mol
InChI Key: QSUROLZXISAMMG-UHFFFAOYSA-N
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Description

6-Bromo-3-nitro-2H-chromene is a heterocyclic compound that belongs to the chromene family Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 6-Bromo-3-nitro-2H-chromene involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a catalyst such as CF3COOH. This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring . Another method involves the use of aryl propargyl ethers as starting materials, which undergo intramolecular cyclization to yield functionalized 2H-chromenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity. Mechanochemical and green chemistry approaches are also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-nitro-2H-chromene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted chromenes, amino derivatives, and other heterocyclic compounds. These products often exhibit enhanced biological activities and are valuable intermediates in organic synthesis .

Scientific Research Applications

6-Bromo-3-nitro-2H-chromene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-nitro-2H-chromene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with target molecules. These interactions can modulate the activity of biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-nitro-2H-chromene is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activities.

Properties

CAS No.

92210-56-5

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

6-bromo-3-nitro-2H-chromene

InChI

InChI=1S/C9H6BrNO3/c10-7-1-2-9-6(3-7)4-8(5-14-9)11(12)13/h1-4H,5H2

InChI Key

QSUROLZXISAMMG-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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